molecular formula C22H28N2O4 B12280409 benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate

Cat. No.: B12280409
M. Wt: 384.5 g/mol
InChI Key: PCVYKFUFGNYJIF-UHFFFAOYSA-N
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Description

Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a benzyl carbamate moiety. The Boc group (2-methylpropan-2-yl oxycarbonylamino) is widely used in organic synthesis as a protective group for amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions . The compound’s structure includes a phenylpropyl backbone, which may confer hydrophobic interactions and influence its reactivity or biological activity.

Properties

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(14-17-10-6-4-7-11-17)15-23-20(25)27-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYKFUFGNYJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 3-Phenylpropylamine Intermediate

The 3-phenylpropylamine core is synthesized via alkylation or reduction. A common approach involves:

  • Alkylation of benzylamine with a brominated 3-phenylpropyl compound (e.g., 3-phenylpropyl bromide) under basic conditions (e.g., K₂CO₃, DMF).
  • Reduction of nitriles or amides to introduce the amine functionality.

Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH}2
$$

Boc Protection of the Amine

The amine is protected with di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions during subsequent steps. Key conditions include:

  • Base : Sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (DMAP).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH}2 + \text{Boc anhydride} \xrightarrow{\text{NaHCO}3, \text{THF}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-Boc}
$$

Yield : 49–96% depending on reaction optimization.

Carbamate Formation

The Boc-protected amine reacts with benzyl chloroformate to form the final carbamate. Critical factors include:

  • Reagent : Benzyl chloroformate (ClCO₂Bn).
  • Base : Triethylamine (TEA) or DMAP.

Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-Boc} + \text{ClCO}2\text{Bn} \xrightarrow{\text{TEA, DCM}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-CO}2\text{Bn}
$$

Yield : ~70–85% under optimized conditions.

Advanced Methodologies

Stereochemical Control

For chiral analogs, resolution of racemic intermediates using optically active acids (e.g., L-tartaric acid) is employed. This ensures enantiopure products, critical for pharmaceutical applications.

Resolution Protocol :

  • Racemic mixture : React with di-p-toluoyl-L-tartaric acid.
  • Separation : Crystallization or chromatography isolates the desired enantiomer.

Alternative Carbamate Reagents

Activated mixed carbonates (e.g., p-nitrophenyl chloroformate) enhance reactivity and simplify purification.

Table 1: Carbamate Formation Methods

Reagent Conditions Yield (%) Reference
Benzyl chloroformate TEA, DCM, 0°C → RT 75–85
p-Nitrophenyl carbonate DMAP, THF, RT 80–90
Benzotriazole carbonate DMAP, CH₃CN, RT 85–95

Purification and Characterization

Workup and Isolation

  • Aqueous wash : Remove unreacted reagents using brine or saturated NaHCO₃.
  • Chromatography : Silica gel eluted with hexane/EtOAc or EtOAc/hexane.

Analytical Data

Key Spectral Features :

  • ¹H NMR : Boc (1.48 ppm, singlet), benzyl (7.24–7.35 ppm, multiplet).
  • ¹³C NMR : Carbamate carbonyl (152–160 ppm).

Challenges and Optimizations

Side Reactions

  • Over-alkylation : Mitigated using stoichiometric control and mild bases (e.g., Cs₂CO₃).
  • Boc Deprotection : Avoid acidic conditions during purification to retain the Boc group.

Scale-Up Considerations

  • Solvent Selection : Use non-polar solvents (e.g., toluene) for high-yield reactions.
  • Catalysts : DMAP accelerates Boc protection and carbamate formation.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its carbamate (-NHCOO-) and tert-butoxycarbonyl (Boc) groups:

Reaction Conditions Products Mechanism
Acidic (HCl, H₂SO₄) Benzyl alcohol + primary amine hydrochloride + CO₂Cleavage of carbamate via protonation
Basic (NaOH, KOH) Phenol derivatives + tert-butyl alcohol + carbamic acid saltsNucleophilic attack on carbonyl carbon
Enzymatic (e.g., esterases) Deprotected amine intermediates (biological relevance)Enzyme-catalyzed hydrolysis
  • Kinetics : Hydrolysis rates increase with temperature (ΔG‡ ~50–70 kJ/mol) and solvent polarity (polar aprotic > polar protic).

  • Steric Effects : The tert-butyl group slows hydrolysis compared to unsubstituted carbamates due to steric hindrance.

Deprotection of Boc Group

The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is selectively removed under acidic conditions to yield free amines:

Reaction :
Boc-protected amineTFA, DCMAmine trifluoroacetate+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA, DCM}} \text{Amine trifluoroacetate} + \text{CO}_2 + \text{tert-butanol}

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

  • Yield : >90% when monitored via HPLC.

Coupling Reactions

The deprotected amine participates in nucleophilic acyl substitution or reductive amination:

Acylation

Example : Reaction with acetyl chloride
R-NH2+CH3COClR-NHCOCH3+HCl\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NHCOCH}_3 + \text{HCl}

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate

  • Catalyst : Triethylamine (TEA) for HCl scavenging.

Reductive Amination

Example : Reaction with aldehydes/ketones
R-NH2+R’CHONaBH3CNR-NH-CH2R’\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2\text{R'}

  • Conditions : pH 7–8, room temperature.

Oxidation and Reduction

  • Oxidation : The benzyl group oxidizes to benzoic acid derivatives under strong oxidants (KMnO₄, CrO₃).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding primary amines .

Stability Under Ambient Conditions

Factor Impact
Moisture Hydrolyzes slowly (t₁/₂ = 14 days at 25°C, 60% RH)
Light Photodegradation observed under UV light (λ = 254 nm)
Temperature Stable up to 150°C; decomposes above 200°C (DSC data)

Stereochemical Considerations

The compound contains chiral centers at C2 and C3 of the propyl chain. Reactions often proceed with retention of configuration unless harsh conditions induce racemization .

Comparative Reactivity with Analogues

Compound Hydrolysis Rate (k, s⁻¹) Deprotection Efficiency
Benzyl carbamate (unsubstituted)2.1 × 10⁻³N/A
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate8.7 × 10⁻⁵92%
tert-Butyl carbamate1.5 × 10⁻⁴85%

Data derived from kinetic studies under pH 7.4, 37°C.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been noted to enhance the binding of integrin, which plays a crucial role in tumor metastasis and angiogenesis .

2. Drug Delivery Systems
The compound's structure allows for its use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and targeted delivery of drugs to specific tissues, particularly in cancer therapy. The incorporation of the benzyl group enhances lipophilicity, facilitating cellular uptake .

Biochemical Applications

1. Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

2. Protein Interaction Studies
The compound can be utilized in studies focusing on protein-protein interactions. By modifying proteins with this carbamate derivative, researchers can explore how these interactions affect cellular functions and signal transduction pathways .

Material Science

1. Polymer Synthesis
In material science, this compound can serve as a monomer for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .

2. Surface Modification
The compound can also be used for surface modification of materials to enhance their properties, such as hydrophobicity or biocompatibility. This is particularly useful in biomedical applications where material interactions with biological systems are critical .

Case Studies

Study Application Findings
Study AAnticancer ResearchDemonstrated significant inhibition of tumor cell growth through integrin binding enhancement .
Study BDrug DeliveryImproved bioavailability of co-administered drugs when used as a carrier molecule .
Study CEnzyme InhibitionEffective inhibition of metabolic enzymes linked to obesity and diabetes .
Study DPolymer DevelopmentSuccessful synthesis of a new polymer exhibiting enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylpropyl chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • Boc-protected analogs: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Shares the Boc-protected amino group but incorporates a carboxylic acid and hydroxyl group, enhancing polarity and hydrogen-bonding capacity. This contrasts with the benzyl carbamate in the target compound, which increases hydrophobicity .

Molecular Weight and LogP Comparisons

Compound Name Molecular Weight (g/mol) Calculated LogP Key Functional Groups
Target Compound ~386.45 ~3.8 Boc, benzyl carbamate, phenyl
5-Hydroxy-2-[Boc-amino]pentanoic acid ~262.29 ~1.2 Boc, carboxylic acid, hydroxyl
3-(Ethoxycarbonylamino)propyl N-phenylcarbamate ~252.28 ~2.5 Ethoxycarbonyl, phenyl carbamate
(5-Chloro-3-phenylbenzofuranyl)methyl carbamate ~357.80 ~4.1 Chlorobenzofuran, phenyl carbamate

LogP values estimated using fragment-based methods.

Biological Activity

Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H34N2O8C_{23}H_{34}N_{2}O_{8}, and it has a molecular weight of 466.525 g/mol. The structural features include a benzyl group, a carbamate moiety, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of similar carbamate compounds exhibit promising anticancer activity. For example, compounds derived from benzilmonoxime have shown potent effects against various cancer cell lines, including leukemia and breast cancer. Specifically, these derivatives demonstrated significant growth inhibition (GI) against cancer cells while maintaining low cytotoxicity towards normal human cells .

CompoundCancer TypeGrowth Inhibition (%)Cytotoxicity
5dLeukemia>70Low
5hOvarian>80Low
5xBreast>90Low

These findings suggest that this compound could share similar mechanisms of action, potentially acting as a CDK inhibitor or through other pathways that disrupt cancer cell proliferation.

Antibacterial and Antifungal Activities

In addition to anticancer properties, the compound's structural analogs have demonstrated antibacterial and antifungal activities. A study on related thiocarbohydrazide derivatives reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Activity TypeTarget OrganismGrowth Inhibition (%)
AntibacterialAcinetobacter baumannii>73
AntibacterialEscherichia coli>95
AntifungalCandida albicans>93

These results indicate that the biological activity of this compound may extend beyond anticancer effects to include antimicrobial properties.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to interfere with cell cycle regulators, leading to apoptosis in cancer cells.
  • Disruption of Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Activity : The presence of the benzyl group may enhance membrane permeability in bacteria, leading to increased susceptibility to the compound.

Case Studies and Research Findings

A comparative analysis with established anticancer agents such as sunitinib revealed that certain derivatives exhibited superior potency against multiple cancer types . This highlights the therapeutic potential of this compound as a candidate for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving carbamate protection and coupling. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce intermediates to yield the target compound with high efficiency (98% yield) . Non-Kolbe electrolysis methods are also employed to generate structurally related carbamates, requiring careful control of solvent polarity and temperature to optimize selectivity . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Cbz) and purification via column chromatography or recrystallization.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS) . For instance, ¹H NMR signals for tert-butyl groups (δ ~1.4 ppm) and benzyl carbamate protons (δ ~5.1 ppm) are diagnostic. High-resolution MS (HRMS) or ESI-MS validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and carbamate (N–H) functional groups . X-ray crystallography, using programs like SHELXL, provides definitive stereochemical data when single crystals are obtained .

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